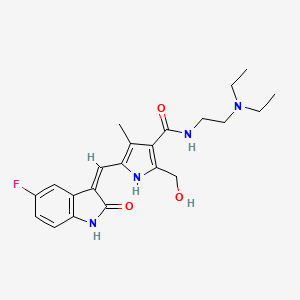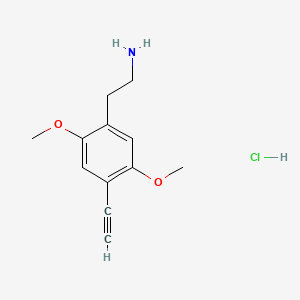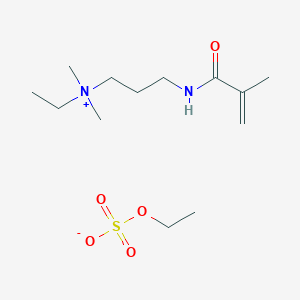
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.
Preparation Methods
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete quaternization. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in healthcare settings.
Industry: It is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and ultimately causing cell lysis. This compound targets various molecular pathways involved in maintaining cell membrane structure and function.
Comparison with Similar Compounds
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Used in the formulation of personal care products.
The uniqueness of this compound lies in its specific structure, which imparts distinct antimicrobial properties and makes it suitable for various applications in different fields.
Properties
CAS No. |
70942-19-7 |
|---|---|
Molecular Formula |
C13H28N2O5S |
Molecular Weight |
324.44 g/mol |
IUPAC Name |
ethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C11H22N2O.C2H6O4S/c1-6-13(4,5)9-7-8-12-11(14)10(2)3;1-2-6-7(3,4)5/h2,6-9H2,1,3-5H3;2H2,1H3,(H,3,4,5) |
InChI Key |
XPBSEOOJTGAFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCCNC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


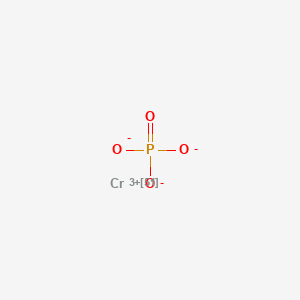
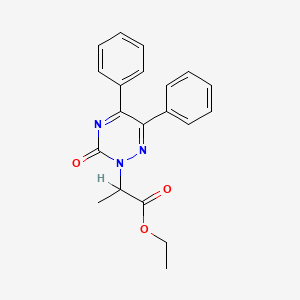
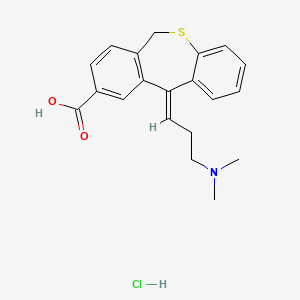


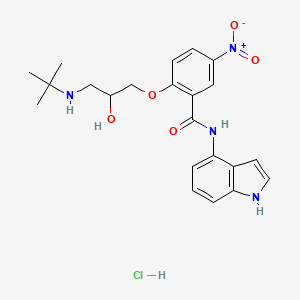

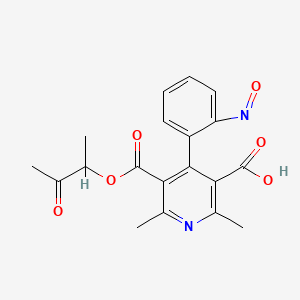
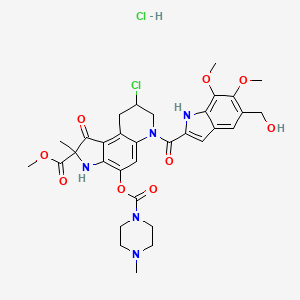
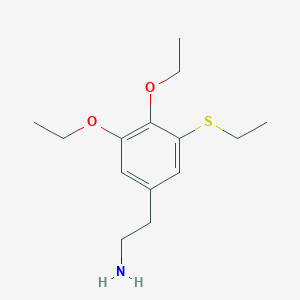
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

